molecular formula C4H2Cl2N2 B1355076 4,5-Dichloropyridazine CAS No. 55271-49-3

4,5-Dichloropyridazine

Cat. No.: B1355076
CAS No.: 55271-49-3
M. Wt: 148.98 g/mol
InChI Key: IOSUEOLOSZOHDE-UHFFFAOYSA-N
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Description

4,5-Dichloropyridazine is a heterocyclic compound with the molecular formula C4H2Cl2N2. It is part of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 4 and 5 makes this compound particularly interesting for various chemical applications .

Biochemical Analysis

Biochemical Properties

4,5-Dichloropyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as kinases and phosphatases, affecting their activity. The compound binds to the active sites of these enzymes, leading to inhibition or modulation of their functions. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions result in alterations in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of nucleotides, thereby impacting nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyridazine typically involves the chlorination of pyridazine. One common method includes the reaction of pyridazine with phosphorus oxychloride and phosphorus pentachloride under controlled temperatures ranging from 50°C to 110°C . Another approach involves the use of thionyl chloride as a chlorinating agent .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridazines, which can have various functional groups depending on the nucleophile used .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSUEOLOSZOHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514746
Record name 4,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-49-3
Record name 4,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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